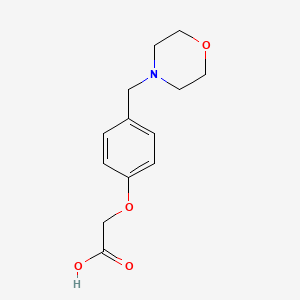

(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

Description

Contextualization of Chemical Entity Research within Contemporary Medicinal Chemistry

The exploration of novel chemical entities (NCEs) is the cornerstone of modern medicinal chemistry and the broader pharmaceutical sciences. This pursuit is driven by the continuous need for new therapeutic agents to address unmet medical needs, including emerging diseases, drug-resistant infections, and conditions with limited treatment options. bioengineer.org The process of drug discovery is an intricate, costly, and high-risk endeavor, aimed at identifying effective drugs that can alleviate disease symptoms and improve quality of life. nih.gov In recent decades, the limitations of existing synthetic drugs, such as adverse side effects and the development of resistance, have further fueled the search for innovative molecular structures. mdpi.com The investigation of NCEs involves the design, synthesis, and biological evaluation of compounds that have not been previously described, with the goal of identifying promising "lead compounds" for further development.

Rationale for Investigating (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid as a Subject of Academic Inquiry

The scientific rationale for investigating "this compound" stems from its molecular architecture, which combines two well-established pharmacophores known for their diverse biological activities. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The target molecule can be deconstructed into three key components: a morpholine (B109124) ring, a phenoxyacetic acid scaffold, and a methylene (B1212753) linker.

The Morpholine Moiety : Morpholine is a heterocyclic motif frequently incorporated into bioactive molecules and approved drugs. sci-hub.se It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical, metabolic, and pharmacokinetic properties. sci-hub.senih.gov The presence of both an amine and an ether functional group within its six-membered ring allows for versatile interactions. jocpr.com The nitrogen atom's weak basicity and the oxygen's ability to form hydrogen bonds contribute to its utility. researchgate.netresearchgate.net Morpholine derivatives are associated with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netijprems.comnih.gov

The Phenoxyacetic Acid Scaffold : Phenoxyacetic acid and its derivatives also represent a significant class of organic compounds in medicinal chemistry. nih.gov This structural core is found in numerous therapeutic agents with applications as anti-inflammatory, antihypertensive, and antibacterial agents. jetir.orgjetir.org The core structure consists of a phenyl ring linked to a carboxylic acid through an ether linkage, providing a framework that can be readily modified to modulate biological activity. nih.gov Research has demonstrated that derivatives of this scaffold possess potent activities, including cytotoxic effects against cancer cell lines and herbicidal properties. jetir.orgmdpi.com

The combination of these two potent scaffolds into a single molecule, "this compound," presents a compelling subject for academic inquiry. Such molecular hybridization is a common strategy in drug design aimed at discovering new chemical entities with potentially synergistic or novel therapeutic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO4 scbt.com |

| Molecular Weight | 251.28 g/mol scbt.com |

| Core Scaffolds | Morpholine, Phenoxyacetic Acid |

Overview of Current Research Trends Relevant to Structurally Related Compounds of this compound

Current research into compounds structurally related to "this compound" is focused on several key therapeutic areas.

For morpholine-containing compounds , a primary trend is their development as targeted anticancer agents, particularly as inhibitors of protein kinases. researchgate.netnih.gov The morpholine ring is often used to enhance potency and modulate the pharmacokinetic properties of these inhibitors. researchgate.net Beyond oncology, there is significant interest in their potential as anti-inflammatory, antiviral, anticonvulsant, and antimicrobial agents. nih.gov Researchers are actively exploring structure-activity relationships (SAR) to optimize the therapeutic effects of various substituted morpholines. nih.gov

For phenoxyacetic acid derivatives , research is similarly vibrant. A major focus is on the development of novel anticancer agents, with studies demonstrating that certain derivatives can induce apoptosis in cancer cells and exhibit significant cytotoxic activity. mdpi.com Additionally, the synthesis of new phenoxyacetic acid derivatives as potential anti-mycobacterial and antimicrobial agents is an active area of investigation. jetir.orgresearchgate.net The versatility of this scaffold allows for the creation of large libraries of compounds for screening against a wide array of biological targets. nih.govjetir.org

Defined Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of "this compound" would be guided by a set of defined research objectives typical for the preclinical evaluation of a novel chemical entity. As no specific research on this compound is publicly available, the following objectives are proposed based on standard scientific practice:

Chemical Synthesis and Characterization : To develop and optimize a reliable synthetic route for the compound and its analogues. Full characterization using modern analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis) would be essential to confirm its structure and purity.

Physicochemical Profiling : To determine key physicochemical properties such as solubility, lipophilicity (LogP), and ionization constant (pKa), which are crucial for understanding its drug-like potential.

Broad-Spectrum Biological Screening : To conduct in vitro screening against a diverse panel of biological targets to identify potential therapeutic activities. This would include assays for:

Anticancer activity against a variety of human cancer cell lines (e.g., breast, liver, colon). mdpi.com

Antimicrobial activity against a panel of pathogenic bacteria and fungi. researchgate.net

Anti-inflammatory activity using relevant cellular assays.

Mechanism of Action Studies : If significant biological activity is identified, the next objective would be to elucidate the compound's mechanism of action. This could involve identifying the specific protein target or cellular pathway it modulates.

Structure-Activity Relationship (SAR) Analysis : To synthesize and test a series of structural analogues to understand how modifications to the morpholine, phenoxyacetic acid, or linker components affect biological activity, leading to the identification of more potent compounds.

Interdisciplinary Approaches in the Study of Novel Bioactive Compounds

The study of novel bioactive compounds like "this compound" necessitates a highly interdisciplinary approach, integrating expertise from multiple scientific fields. bioengineer.orgnih.gov This collaborative strategy is essential for efficiently advancing a compound from initial concept to a potential therapeutic candidate.

Computational Chemistry and Bioinformatics : Before synthesis, computational tools can be used to model the compound's structure, predict its properties (ADMET: absorption, distribution, metabolism, excretion, toxicity), and perform virtual screening against known protein targets. nih.gov

Organic and Medicinal Chemistry : Chemists are responsible for the design, synthesis, purification, and structural elucidation of the target molecule and its analogues. nih.gov

Pharmacology and Cell Biology : These disciplines are crucial for designing and executing the biological assays to determine the compound's efficacy and cytotoxicity in vitro and, subsequently, its effects in in vivo models. longdom.org

Molecular Biology and Biochemistry : If a compound shows promise, molecular biologists and biochemists work to identify its specific biological target and unravel its mechanism of action at the molecular level, for instance, through enzyme activity assays or protein interaction studies. chemimpex.com

Biotechnology : Modern biotechnological methods, including high-throughput screening and the use of genetically modified cell lines or organisms, can significantly accelerate the discovery and characterization process. mdpi.com

This integrated, multidisciplinary workflow ensures a comprehensive evaluation of a novel chemical entity, maximizing the potential for discovering new and effective therapeutic agents. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride |

| Tiaprofenic acid |

| Tienelic acid |

| Flurbiprofen |

| Aceclofenac |

| Mecoprop |

| Lumiracoxib |

| Metipranolol |

| Etacrynic acid |

| Cisplatin |

| Griseofulvin |

| 5-Fluorouracil (5-FU) |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWACDTSAKLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis and Derivatization Strategies for 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

Elucidation and Optimization of Synthetic Pathways for the Core Scaffold of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

The core structure of this compound can be assembled through several strategic pathways, primarily involving the sequential or convergent application of two key organic reactions: the Mannich reaction for the introduction of the morpholinomethyl group and the Williamson ether synthesis to append the acetic acid moiety.

A common and logical approach begins with a substituted phenol (B47542), which acts as the foundational building block. One highly feasible pathway involves a two-step sequence starting from 4-cresol:

Mannich Reaction: 4-cresol is subjected to an aminomethylation reaction with formaldehyde (B43269) and morpholine (B109124). This reaction, typically acid- or base-catalyzed, introduces the morpholin-4-ylmethyl group at the ortho position to the hydroxyl group, yielding 4-(morpholin-4-ylmethyl)phenol. oarjbp.comnih.gov Optimization of this step often involves screening different solvents, temperatures, and catalysts to maximize regioselectivity and yield, while minimizing the formation of bis-substituted byproducts.

Williamson Ether Synthesis: The resulting phenolic intermediate, 4-(morpholin-4-ylmethyl)phenol, is then O-alkylated using an acetic acid equivalent, such as chloroacetic acid or ethyl chloroacetate (B1199739), in the presence of a base. nih.gov The base, commonly sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenol to form a phenoxide, which then acts as a nucleophile. nih.gov If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

An alternative pathway could start with ethyl 4-hydroxyphenoxyacetate, which is then subjected to the Mannich reaction. The choice of pathway may depend on the availability of starting materials, the desired scale, and the ease of purification of intermediates.

Optimization of these pathways is crucial for achieving high efficiency. The table below illustrates key parameters that can be varied to optimize the synthesis.

Table 1: Optimization Parameters for the Synthesis of the this compound Scaffold

| Reaction Step | Parameter | Variations | Expected Outcome |

|---|---|---|---|

| Mannich Reaction | Catalyst | Acid (e.g., HCl), Base (e.g., NaOH), or none | Improved reaction rate and yield |

| Solvent | Protic (e.g., Ethanol, Water), Aprotic (e.g., Dioxane) | Affects solubility and reaction kinetics | |

| Temperature | Room Temperature to Reflux | Controls reaction rate and byproduct formation | |

| Williamson Ether Synthesis | Base | Strong (e.g., NaH), Weak (e.g., K₂CO₃) | Influences rate of phenoxide formation |

| Alkylating Agent | Ethyl chloroacetate, Chloroacetic acid | Determines need for subsequent hydrolysis step |

Design and Synthesis of Structurally Modified Analogs and Derivatives of this compound for Research Purposes

The core scaffold of this compound is a prime candidate for structural modification to explore structure-activity relationships (SAR) in various research contexts, such as medicinal chemistry. nih.govnih.gov Analogs can be designed by modifying any of the three key components of the molecule.

Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. These analogs are typically synthesized by starting with the appropriately substituted phenol.

Morpholine Ring Modification: The morpholine moiety can be replaced with other cyclic amines, such as piperidine (B6355638) or piperazine, to probe the impact of ring size and the presence of additional heteroatoms on biological activity. nih.gov These are synthesized by using the desired secondary amine in the Mannich reaction.

Acetic Acid Chain Elongation/Modification: The carboxylic acid side chain can be extended (e.g., to propanoic acid) or functionalized. For instance, esterification or amidation of the carboxylic acid group can be readily achieved using standard coupling techniques to produce a library of derivatives. mdpi.com

The synthesis of these analogs generally follows the same fundamental pathways described for the core scaffold, simply by substituting the initial building blocks.

Table 2: Examples of Designed Analogs of this compound

| Modification Site | Analog Structure Example | Synthetic Precursor | Potential Research Purpose |

|---|---|---|---|

| Phenyl Ring | (2-Chloro-4-morpholin-4-ylmethyl-phenoxy)-acetic acid | 3-Chloro-4-cresol | Study electronic and steric effects |

| Amine Moiety | (4-(Piperidin-1-ylmethyl)-phenoxy)-acetic acid | Piperidine | Investigate the role of the morpholine oxygen |

| Acetic Acid Chain | Methyl (4-morpholin-4-ylmethyl-phenoxy)-acetate | Methanol (for esterification) | Prodrug design, improve cell permeability |

Stereoselective Synthesis Methodologies for Chiral Centers within this compound and its Analogs

The parent compound, this compound, is achiral. However, chirality can be introduced into its analogs to investigate stereospecific interactions with biological targets. Chiral centers can be incorporated into the morpholine ring or the side chain.

Stereoselective synthesis of substituted morpholines can be achieved through several methods. One approach involves the use of chiral starting materials, such as optically pure N-allyl-β-amino alcohols, which can undergo electrophile-induced cyclization to form chiral morpholines with high diastereoselectivity. semanticscholar.org Another strategy is the copper-promoted oxyamination of alkenes, which allows for the stereoselective synthesis of aminomethyl-functionalized morpholines. nih.gov

For example, a chiral analog could be synthesized by preparing a stereochemically defined 2-substituted morpholine and then using it in the Mannich reaction with 4-cresol, followed by the Williamson ether synthesis. Alternatively, introducing a chiral center on the acetic acid side chain, for instance, by synthesizing a (4-Morpholin-4-ylmethyl-phenoxy)-propionic acid analog, could be achieved via stereoselective alkylation of a chiral enolate derived from a precursor phenoxyacetamide.

Application of Automated Synthesis and Flow Chemistry Techniques in the Preparation of this compound

Modern synthetic chemistry is increasingly moving towards automation and continuous manufacturing to improve efficiency, safety, and reproducibility. beilstein-journals.orgnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. nih.gov

A hypothetical multi-step flow synthesis could be designed where reagents are pumped and mixed in continuous streams through heated or cooled reactor coils or packed-bed reactors. acs.org For instance, a stream of 4-cresol could be mixed with streams of formaldehyde and morpholine, passed through a heated reactor to perform the Mannich reaction, and the output stream could then be directly mixed with a basic solution of ethyl chloroacetate in a subsequent reactor to perform the Williamson ether synthesis. In-line purification and analysis techniques could be integrated to monitor the reaction progress and product purity in real-time. beilstein-journals.org

The advantages of a flow-based approach over traditional batch synthesis are numerous, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the ability to rapidly screen and optimize reaction conditions. mdpi.com

Table 3: Comparison of Batch vs. Flow Synthesis for this compound Preparation

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Requires larger vessels; non-linear scaling | Achieved by running for longer times ("scale-out") |

| Safety | Large volumes of reagents; potential for thermal runaway | Small reaction volumes at any given time; superior heat control |

| Optimization | Time-consuming, one reaction at a time | Rapid optimization via automated sequential experiments |

| Reproducibility | Can be variable between batches | Highly consistent and reproducible |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics |

Exploration of Green Chemistry Principles in the Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by optimizing the key reaction steps.

Mannich Reaction: Traditional Mannich reactions can be made greener by using water as a solvent, which is non-toxic and abundant. researchgate.net Solvent-free conditions, for example using microwave irradiation or grinding techniques, can also be employed to reduce waste. oarjbp.comresearchgate.net The use of recyclable catalysts can also enhance the sustainability of the process.

Williamson Ether Synthesis: Greener approaches to this reaction focus on avoiding hazardous solvents and using more efficient catalysts. Solvent-free methods using solid bases like potassium carbonate under microwave irradiation have been shown to be effective. researchgate.net The use of phase-transfer catalysts can enable the reaction to proceed in greener solvent systems, such as water or ethanol, by facilitating the transfer of the phenoxide ion into the organic phase.

Morpholine Synthesis: For the synthesis of the morpholine precursor itself, newer methods focus on avoiding harsh reagents. A recently developed green protocol utilizes ethylene (B1197577) sulfate (B86663) and a simple base to convert 1,2-amino alcohols to morpholines in a high-yielding, redox-neutral process. chemrxiv.orgchemrxiv.org

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, with reduced waste, lower energy consumption, and the use of less hazardous materials.

Table 4: Green Chemistry Alternatives for Synthesis

| Reaction Step | Conventional Method | Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Mannich Reaction | Organic solvent (e.g., Dioxane), acid catalyst | Water as solvent; solvent-free microwave irradiation | Safer solvents, energy efficiency |

| Williamson Ether Synthesis | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Solvent-free with solid base; aqueous system with phase-transfer catalyst | Atom economy, waste prevention |

Comprehensive in Vitro Biological Activity Profiling of 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

High-Throughput Screening Methodologies for Initial Biological Activity Assessment of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

In the initial stages of drug discovery, a new compound like this compound would typically undergo high-throughput screening (HTS) to assess its potential biological activities across a wide range of assays. HTS allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion. This process is crucial for identifying "hits"—compounds that exhibit a desired biological response.

For a compound with a novel structure such as this compound, a diverse panel of HTS assays would be employed. These could include biochemical assays that measure the compound's effect on specific enzymes or protein-protein interactions, as well as cell-based assays that assess broader physiological responses like cell viability, proliferation, or the activation of specific signaling pathways. The specific choice of assays would be guided by any existing knowledge of structurally similar compounds or by a desire to explore a wide range of potential therapeutic applications.

Without any published data, one can only surmise the types of HTS campaigns where this compound might be tested. Given its chemical structure, which includes a phenoxy-acetic acid moiety (a common feature in certain classes of drugs) and a morpholine (B109124) group (known to improve pharmacokinetic properties), it could be screened against targets involved in metabolic diseases, inflammation, or oncology.

Mechanistic Investigations of Molecular Target Engagement by this compound

Once a compound demonstrates activity in initial HTS assays, the next critical step is to identify its molecular target(s) and elucidate the mechanism by which it exerts its effects.

Target Identification and Validation Approaches (e.g., affinity proteomics, chemical biology tools)

To identify the specific cellular components that this compound interacts with, researchers would employ target identification strategies. Affinity proteomics is a powerful technique where the compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Alternatively, chemical biology tools such as activity-based protein profiling (ABPP) could be utilized. This involves designing a reactive version of the compound that can covalently label its target protein(s) within a complex biological sample. Subsequent proteomic analysis can then pinpoint the specific protein that has been modified. Validating these potential targets would involve further experiments, such as genetic knockdown or knockout of the identified protein to see if it recapitulates the effects of the compound.

Quantitative Receptor Binding Affinity Studies (e.g., radioligand binding, surface plasmon resonance)

After identifying a potential target, it is essential to quantify the binding affinity of this compound for this target. Radioligand binding assays are a classic method where a radioactively labeled ligand that is known to bind to the target is displaced by the test compound. The concentration of the test compound required to displace 50% of the radioligand (the IC50 value) is a measure of its binding affinity.

A more modern and label-free technique is surface plasmon resonance (SPR). In an SPR experiment, the target protein is immobilized on a sensor chip, and the test compound is flowed over the surface. The binding and dissociation of the compound cause changes in the refractive index at the sensor surface, which are measured in real-time. This allows for the precise determination of kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.

Enzyme Kinetic and Inhibition/Activation Assays for Specific Biological Targets

If the identified target of this compound is an enzyme, detailed kinetic studies would be performed to understand how the compound affects its catalytic activity. These assays would determine whether the compound acts as an inhibitor or an activator.

For an inhibitor, further studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data would be used to calculate key inhibitory constants such as the K_i value. If the compound is an activator, similar kinetic experiments would be conducted to characterize the nature and potency of the activation.

Cellular Assays for Functional Characterization of this compound’s Effects

To understand the physiological consequences of the compound's interaction with its target, its effects are studied in a cellular context.

Cell-Based Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a common tool to investigate whether a compound modulates a specific cellular signaling pathway. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to the signaling pathway of interest.

If this compound were to be tested in such an assay, a change in the reporter signal would indicate that the compound is modulating the activity of that pathway. For example, if the compound inhibits a key protein in a particular pathway, this might lead to a decrease in the expression of the reporter gene. The dose-response relationship can be measured to determine the potency of the compound in a cellular environment (EC50 value). These assays are instrumental in bridging the gap between molecular target engagement and a functional cellular outcome.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid Derivatives

Rational Design Principles for Systematically Exploring SAR of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid Analogs

The systematic exploration of the SAR for analogs of this compound is guided by established medicinal chemistry principles. The core scaffold presents several key regions for chemical modification: the phenoxyacetic acid headgroup, the central phenyl ring, the benzylic methylene (B1212753) bridge, and the terminal morpholine (B109124) ring.

Key Modification Points and Rationale:

Phenoxyacetic Acid Moiety: The carboxylic acid group is a critical feature, often responsible for key interactions with biological targets, such as forming salt bridges or hydrogen bonds. Modifications here, such as esterification or bioisosteric replacement (e.g., with a tetrazole), can modulate potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Substitution: The aromatic ring serves as a central scaffold and its substitution pattern can significantly impact activity. Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions can influence electronic properties, lipophilicity, and steric interactions with a target's binding site.

Methylene Bridge: Alterations to the benzylic methylene linker, such as gem-dimethyl substitution or incorporation into a ring system, can impact the conformational flexibility of the molecule, potentially locking it into a more bioactive conformation.

Systematic exploration involves the synthesis and biological evaluation of a matrix of analogs where each of these positions is varied, allowing for the deconvolution of the contribution of each structural feature to the observed activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities within the this compound Series

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For the this compound series, a QSAR model could be developed once a sufficient number of analogs with corresponding biological data are available.

The general workflow for developing a QSAR model for this series would involve:

Data Set Compilation: A training set of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or EC50 values) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and pharmacophoric features.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested analogs.

A hypothetical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)

Where the coefficients (c1, c2, c3) indicate the relative importance of lipophilicity, polarity, and electronic properties to the biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches Applied to this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling are invaluable. A pharmacophore model for the this compound series would represent the essential steric and electronic features required for biological activity.

The key pharmacophoric features likely present in this scaffold include:

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring and the ether oxygen.

A Hydrogen Bond Donor/Negative Ionizable Feature: The carboxylic acid group.

An Aromatic Ring Feature: The central phenyl ring.

A Hydrophobic Feature: The aliphatic portion of the morpholine ring and potentially the phenyl ring itself.

By aligning a set of active analogs and identifying the common spatial arrangement of these features, a 3D pharmacophore model can be generated. This model can then be used to:

Virtually screen large compound libraries to identify novel scaffolds with the desired pharmacophoric features.

Guide the design of new analogs by ensuring they fit the pharmacophore model.

Provide insights into the potential binding mode of these ligands with their biological target.

Fragment-Based Drug Discovery (FBDD) Strategies Utilizing the this compound Scaffold

FBDD is a powerful strategy for hit identification and lead optimization. The this compound scaffold can be deconstructed into its constituent fragments, which can then be used in FBDD campaigns.

Potential Fragments from the Scaffold:

Fragment 1: Phenoxyacetic acid: A common fragment in medicinal chemistry.

Fragment 2: 4-methylmorpholine: A simple heterocyclic fragment.

Fragment 3: Benzylmorpholine: A larger fragment combining aromatic and heterocyclic features.

An FBDD approach could involve:

Fragment Screening: Screening a library of small, low molecular weight fragments against a biological target to identify initial hits that bind with low affinity.

Hit-to-Lead Optimization: If a fragment corresponding to a part of the this compound scaffold is identified as a hit, its binding mode can be determined (e.g., by X-ray crystallography). This structural information can then be used to "grow" the fragment into a more potent lead compound, potentially by re-introducing other parts of the original scaffold. For instance, if phenoxyacetic acid is a hit, the morpholin-4-ylmethyl group could be added to explore interactions in an adjacent pocket of the binding site. This strategy allows for a more efficient exploration of chemical space and can lead to leads with better ligand efficiency.

Conformational Analysis and Torsional Space Exploration for this compound and its Derivatives

The 3D conformation of a molecule is crucial for its interaction with a biological target. This compound possesses several rotatable bonds, leading to a range of possible conformations.

Key Rotatable Bonds for Analysis:

The bond connecting the phenoxy group to the phenyl ring.

The bond connecting the acetic acid moiety to the ether oxygen.

The bond connecting the methylene bridge to the phenyl ring.

The bond connecting the methylene bridge to the morpholine nitrogen.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a systematic conformational search to identify low-energy, stable conformations. Understanding the preferred conformations and the energy barriers between them can provide insights into the bioactive conformation, which is the specific 3D shape the molecule adopts when it binds to its target. This knowledge is critical for structure-based drug design and for interpreting SAR data.

Investigation of Structure-Property Relationships Influencing Biological Performance (e.g., solubility, permeability)

Beyond biological activity, the physicochemical properties of a compound are critical for its success as a drug. For the this compound series, key properties to consider include aqueous solubility and membrane permeability.

Solubility: The presence of the morpholine ring and the carboxylic acid group generally imparts a degree of aqueous solubility. However, modifications to the phenyl ring, particularly the addition of lipophilic substituents, can decrease solubility.

Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for oral bioavailability and reaching the site of action. Permeability is often related to a balance between lipophilicity and polarity.

Experimental and in silico methods can be used to assess these properties for a series of analogs.

Illustrative SPR Data Table:

| Compound ID | R-group on Phenyl Ring | Calculated LogP | Measured Aqueous Solubility (µg/mL) | Measured Permeability (Papp, 10⁻⁶ cm/s) |

| Parent | H | 1.8 | 150 | 5.2 |

| Analog 1 | 4-Cl | 2.5 | 75 | 8.1 |

| Analog 2 | 4-OCH₃ | 1.7 | 160 | 4.8 |

| Analog 3 | 4-CF₃ | 2.9 | 50 | 9.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing such data, medicinal chemists can establish relationships between structural modifications and key physicochemical properties, enabling the design of new analogs with an optimized balance of potency, solubility, and permeability.

Computational Chemistry and Molecular Modeling Investigations for 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

Molecular Docking Simulations to Predict Binding Modes of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. A hypothetical docking study of this compound against a putative protein target, such as a specific enzyme or receptor, could be performed to elucidate its potential binding interactions. The results of such a study would provide insights into the binding affinity and the key amino acid residues involved in the interaction.

For instance, a docking simulation could reveal that the morpholine (B109124) ring of the compound forms hydrogen bonds with polar residues, while the phenoxy group engages in hydrophobic interactions within the binding pocket. The carboxylic acid moiety might chelate a metal ion or form salt bridges with basic residues. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys78, Asp184, Phe186 |

| Hydrogen Bonds | Morpholine oxygen with Lys78; Carboxylic acid with Lys78 |

| Hydrophobic Interactions | Phenoxy ring with Phe186 |

| Ionic Interactions | Carboxylic acid with Lys78 |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Ligand-Protein Interactions of this compound

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com An MD simulation of this compound bound to its target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

The simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the MD trajectory could identify conformational changes in the protein upon ligand binding and highlight the most persistent interactions. For example, the hydrogen bonds predicted by docking could be monitored for their stability throughout the simulation.

| Analysis | Observation |

|---|---|

| Root Mean Square Deviation (RMSD) | Stable ligand RMSD (< 2 Å), indicating a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Low RMSF for active site residues, suggesting stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | High occupancy (>80%) for hydrogen bonds between the morpholine and carboxylic acid groups with key residues. |

| Water Molecule Dynamics | Displacement of key water molecules from the active site upon ligand binding. |

Free Energy Perturbation (FEP) and Alchemical Calculations for Precise Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as a ligand in solution and a ligand bound to a protein. nih.gov These calculations can provide more accurate predictions of binding affinity compared to docking scores. In an FEP study of this compound, the molecule would be "alchemically" transformed into a dummy molecule or a closely related analog in both the solvated and protein-bound states.

The free energy changes associated with these transformations are then used to calculate the absolute or relative binding free energy. This information is highly valuable for lead optimization, as it can be used to predict the impact of chemical modifications on binding affinity.

| Transformation | Calculated ΔΔG (kcal/mol) | Interpretation |

|---|---|---|

| This compound → Analog with ethyl group instead of morpholine | +2.5 | The morpholine group is predicted to be crucial for binding affinity. |

| This compound → Analog with a fluoro substitution on the phenyl ring | -0.8 | The fluoro substitution is predicted to slightly improve binding affinity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis of this compound

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov DFT calculations on this compound can provide valuable information about its chemical properties. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can give insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. This information can be used to understand the molecule's reactivity and its interactions with biological targets.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability. |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |

Virtual Screening Methodologies for Identifying Novel Scaffolds and Chemical Space Exploration around this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The chemical structure of this compound can serve as a starting point for a virtual screening campaign. In a ligand-based virtual screening approach, molecules with similar structural or chemical features to the parent compound would be identified from a database.

In a structure-based virtual screening, a library of compounds would be docked into the binding site of the target protein, and the top-scoring molecules would be selected for further investigation. These approaches can rapidly identify novel chemical scaffolds with potentially improved activity or pharmacokinetic properties.

| Compound ID | Structural Modification | Predicted Docking Score (kcal/mol) | Predicted ADME Properties |

|---|---|---|---|

| VS-Hit-001 | Replacement of morpholine with piperidine (B6355638) | -8.9 | Good oral bioavailability |

| VS-Hit-002 | Addition of a chlorine atom to the phenyl ring | -9.2 | Improved metabolic stability |

| VS-Hit-003 | Replacement of the ether linkage with a thioether | -8.7 | Acceptable toxicity profile |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Mechanism Studies Involving this compound

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid techniques that combine the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov These approaches are particularly useful for studying enzyme-catalyzed reactions. If this compound is a substrate or inhibitor of an enzyme, a QM/MM study could be employed to investigate the reaction mechanism at an atomic level.

In a QM/MM simulation, the region of the system where the chemical reaction takes place (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex biological environment of an enzyme.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Substrate Binding | -5.2 | Initial binding of the compound to the enzyme active site. |

| Transition State 1 | 15.8 | Formation of the first transition state. |

| Intermediate | 2.1 | Formation of a covalent intermediate. |

| Transition State 2 | 12.5 | Formation of the second transition state leading to product release. |

| Product Release | -8.9 | Release of the product from the enzyme. |

Preclinical Pharmacological Efficacy Studies in Relevant Biological Models for 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

Development and Validation of Complex In Vitro Disease Models for Investigating (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid Activity

There is no available information on the development and validation of specific complex in vitro disease models used to investigate the activity of this compound.

Selection and Characterization of Appropriate In Vivo Animal Models for Efficacy Evaluation of this compound

No studies have been published that detail the selection and characterization of in vivo animal models for the efficacy evaluation of this compound.

Advanced Mechanistic Efficacy Studies in Preclinical Models to Confirm Target Engagement and Pathway Modulation by this compound

There are no publicly accessible advanced mechanistic efficacy studies that confirm the target engagement and pathway modulation of this compound in preclinical models.

Identification and Quantification of Pharmacodynamic Biomarkers for Monitoring the Biological Effects of this compound

Information on the identification and quantification of pharmacodynamic biomarkers for monitoring the biological effects of this compound is not available in the scientific literature.

Combination Therapy Studies with this compound in Preclinical Disease Models

There are no published preclinical studies investigating the use of this compound in combination with other therapeutic agents.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Studies of 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

In Vitro Metabolic Stability and Metabolite Identification Studies Utilizing Hepatic Microsomes and Hepatocytes

In the early stages of drug discovery, the metabolic stability of a compound is assessed using in vitro systems such as liver microsomes and hepatocytes from various species, including humans. These assays help predict the intrinsic clearance of a compound in the liver. Typically, the test compound is incubated with either microsomes (which contain phase I cytochrome P450 enzymes) or hepatocytes (which contain both phase I and phase II enzymes) along with necessary cofactors. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its half-life (t½) and intrinsic clearance (CLint).

For metabolite identification, the same incubation mixtures are analyzed to detect and characterize potential metabolites. High-resolution mass spectrometry is a key analytical tool for elucidating the structures of these metabolites. This information is crucial for understanding the metabolic pathways of the compound and identifying any potentially reactive or pharmacologically active metabolites.

Investigation of In Vitro Permeability and Efflux Transport Mechanisms of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid (e.g., Caco-2, MDCK assays)

To predict the intestinal absorption of an orally administered drug, in vitro permeability assays are commonly employed. The Caco-2 cell line, derived from human colorectal adenocarcinoma, and the Madin-Darby canine kidney (MDCK) cell line are two of the most frequently used models. These cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

In these assays, the compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). A bidirectional assay (measuring both AP to BL and BL to AP transport) allows for the calculation of the efflux ratio. An efflux ratio significantly greater than one suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can limit its absorption.

Determination of Plasma Protein Binding Characteristics of this compound Across Species

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of the drug is available to exert its pharmacological effect and to be metabolized and excreted. Therefore, determining the plasma protein binding (PPB) is a critical component of preclinical characterization.

Equilibrium dialysis, ultrafiltration, and ultracentrifugation are the most common methods used to measure PPB. These studies are typically conducted across plasma from different species (e.g., mouse, rat, dog, human) to identify any species-specific differences that could impact the extrapolation of pharmacokinetic data to humans.

Ex Vivo Tissue Distribution Studies in Preclinical Animal Models

Understanding how a compound distributes into various tissues is essential for assessing its potential efficacy and toxicity. Ex vivo tissue distribution studies are conducted in preclinical animal models, such as rats or mice. Following administration of the compound, animals are euthanized at various time points, and major organs and tissues (e.g., liver, kidney, lung, heart, brain) are collected. The concentration of the compound in each tissue is then quantified.

These studies provide valuable information on the volume of distribution (Vd) and can indicate potential sites of accumulation or whether the compound can cross specific barriers like the blood-brain barrier.

In Vivo Pharmacokinetic Profiling of this compound in Preclinical Species (e.g., rodents, non-rodents)

In vivo pharmacokinetic (PK) studies are performed in animals to understand how a compound is absorbed, distributed, metabolized, and eliminated over time in a living system. These studies involve administering the compound to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous) and collecting blood samples at predetermined time points.

The concentration of the compound in the plasma is measured, and key PK parameters are calculated, including:

Cmax: Maximum plasma concentration

Tmax: Time to reach Cmax

AUC: Area under the plasma concentration-time curve, which represents total drug exposure

t½: Elimination half-life

CL: Clearance

Vd: Volume of distribution

F%: Bioavailability (for extravascular routes)

These parameters provide a comprehensive profile of the compound's behavior in vivo and are essential for predicting human pharmacokinetics and designing first-in-human studies.

Assessment of Cytochrome P450 (CYP) Inhibition and Induction Potential by this compound

Investigating the potential of a new chemical entity to interact with cytochrome P450 (CYP) enzymes is a critical safety assessment. CYP enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition or induction can lead to significant drug-drug interactions (DDIs).

CYP Inhibition: In vitro assays using human liver microsomes or recombinant human CYP enzymes are conducted to determine if the compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The concentration of the compound that causes 50% inhibition (IC50) is determined.

CYP Induction: The potential of a compound to induce the expression of CYP enzymes is typically evaluated using cultured human hepatocytes. The cells are treated with the compound, and changes in CYP enzyme mRNA levels and/or activity are measured.

These studies are crucial for predicting the DDI potential of a compound and for providing guidance on its safe use with other medications.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid

Development and Validation of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantifying trace levels of compounds in complex biological matrices such as plasma, serum, and tissue homogenates. The development of a robust LC-MS/MS method for (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid would be critical for pharmacokinetic and metabolic studies.

Method Development Principles: A typical method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal is to extract the analyte from the biological matrix while removing interfering substances like proteins and lipids. Common techniques applicable to a polar molecule like this compound include protein precipitation (PPT) with acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com The choice of method depends on the required sensitivity and the complexity of the matrix.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. A C18 column is a common choice, providing retention for the moderately polar analyte. The mobile phase would likely consist of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic component (acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased over time, would ensure efficient separation from endogenous matrix components and sharp peak shapes. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole (QqQ) instrument, is used for its high selectivity and sensitivity. The compound would be ionized, typically using electrospray ionization (ESI) in positive mode, which would protonate the morpholine (B109124) nitrogen. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures that only fragments originating from the target analyte are detected, providing excellent specificity.

Method Validation: Once developed, the method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are outlined in the table below.

| Parameter | Description |

|---|---|

| Selectivity and Specificity | Ensuring no interference from endogenous matrix components at the analyte's retention time. |

| Linearity and Range | Demonstrating a linear relationship between detector response and concentration over a specified range. |

| Accuracy and Precision | Assessing how close the measured values are to the true values (accuracy) and the degree of scatter in the data (precision). nih.gov |

| Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision. mdpi.com |

| Recovery | The efficiency of the extraction process from the biological matrix. |

| Matrix Effect | Investigating any ion suppression or enhancement caused by co-eluting matrix components. |

| Stability | Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Through various NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be determined.

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be performed.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the phenoxy ring, the methylene (B1212753) protons of the acetic acid and the benzyl-like linker, and the protons of the morpholine ring.

¹³C NMR: This provides information on the different types of carbon atoms in the molecule.

2D NMR: Experiments like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments.

| Molecular Fragment | Expected ¹H NMR Signals | Expected ¹³C NMR Signals | Key 2D Correlations |

|---|---|---|---|

| Phenoxy Aromatic Ring | Two doublets (AA'BB' system) | Four distinct signals | COSY between adjacent aromatic protons; HMBC from aromatic protons to linker carbons. |

| -O-CH₂-COOH | Singlet | Two signals (CH₂ and C=O) | HMBC from methylene protons to aromatic carbon and carbonyl carbon. |

| -CH₂-Morpholine | Singlet | One signal | HMBC from methylene protons to aromatic carbon and morpholine carbons. |

| Morpholine Ring | Two triplets (or complex multiplets) | Two signals (C-N and C-O) | COSY between adjacent morpholine protons; HMBC from linker CH₂ to morpholine carbons. |

X-ray Crystallography for Determining the Solid-State Structure of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, such as the orientation of the morpholine ring (which typically adopts a chair conformation) and the arrangement of the side chains relative to the phenyl ring. researchgate.net Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group) and van der Waals forces, that stabilize the crystal lattice. Although no published crystal structure for this specific compound is available, the data obtained from such an analysis would be presented in a standard crystallographic information file (CIF).

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Z | Number of molecules per unit cell |

| Calculated Density | Density of the crystalline material |

| Final R-indices | Indicators of the quality of the structural refinement |

Application of Various Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, IR) for Characterization and Interaction Studies

Spectroscopic techniques provide valuable information about the molecule's electronic structure, functional groups, and potential interactions.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. One would expect to observe characteristic absorption bands in the UV region, typically around 220-280 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be determined experimentally and could be used for quantitative analysis in simple, non-biological solutions.

Fluorescence Spectroscopy: For a molecule to fluoresce, it must absorb light and then re-emit it at a longer wavelength. While simple phenyl ethers may exhibit weak fluorescence, significant fluorescence is not necessarily expected from this compound unless specific structural features promote it. Experimental analysis would be required to determine if the compound has any useful fluorescent properties for detection or interaction studies.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations (stretching, bending). The IR spectrum of this compound would provide clear evidence for its key structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2800-3000 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aryl Ether C-O | Stretching | 1200-1250 |

| Aliphatic C-N | Stretching | 1000-1250 |

Development of Capillary Electrophoresis (CE) Methods for Purity and Identity Confirmation

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov Given that this compound contains both a basic morpholine group and an acidic carboxylic acid group, it is an amphoteric compound, making it an ideal candidate for CE analysis.

The primary mode used would be Capillary Zone Electrophoresis (CZE). The charge of the molecule can be manipulated by adjusting the pH of the background electrolyte (BGE).

At low pH (e.g., pH < 3): The carboxylic acid would be mostly protonated (neutral), while the morpholine nitrogen would be protonated (positive charge). The molecule would migrate as a cation.

At high pH (e.g., pH > 9): The carboxylic acid would be deprotonated (negative charge), and the morpholine would be neutral. The molecule would migrate as an anion.

At neutral pH: The molecule would exist as a zwitterion, possessing both a positive and negative charge, resulting in a net charge that depends on its isoelectric point.

This pH-dependent mobility is a powerful tool for method development. CZE can provide very high separation efficiencies, making it excellent for purity analysis to resolve the main compound from closely related impurities. By comparing the migration time of a sample to that of a known reference standard, CE can also be used for identity confirmation.

Translational Research Perspectives and Future Directions for 4 Morpholin 4 Ylmethyl Phenoxy Acetic Acid Research

Identification of Potential Therapeutic Areas and Disease Indications for Further Investigation of (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid

Initial research has identified this compound as a member of the broader class of phenoxyacetic acid derivatives, a group known for a range of biological activities. While specific therapeutic applications for this particular compound are still under investigation, the structural motifs present suggest several promising avenues for further research.

The morpholine (B109124) component is a common feature in many biologically active compounds, contributing to improved pharmacokinetic profiles. researchgate.net The phenoxy acetic acid scaffold itself has been explored for various therapeutic purposes, including as an anti-inflammatory and analgesic agent. nih.gov Derivatives of phenoxy acetic acid have been synthesized and investigated for their potential as anti-mycobacterial agents, showing promise against M. tuberculosis. nih.gov

Given the diverse activities of related compounds, potential therapeutic areas for this compound could include:

Inflammatory Conditions: Based on the known anti-inflammatory properties of some phenoxy acid derivatives. nih.gov

Infectious Diseases: Following the discovery of anti-mycobacterial activity in related compounds. nih.gov

Neurological Disorders: The morpholine group can, in some cases, facilitate crossing the blood-brain barrier, making it a useful component in the development of drugs targeting the central nervous system. chemimpex.com

Further screening and biological evaluation are necessary to pinpoint the most promising therapeutic indications for this compound.

Challenges and Opportunities in the Preclinical Development of this compound as a Research Compound

The preclinical development of this compound presents both challenges and opportunities. A primary opportunity lies in its synthetic tractability, allowing for the generation of derivatives to explore structure-activity relationships (SAR). The synthesis of related phenoxy acetates has been reported, providing a foundation for creating a library of analogs for screening. nih.gov

However, a significant challenge is the limited amount of publicly available data on the compound's biological activity and mechanism of action. Comprehensive preclinical studies will be required to characterize its pharmacological profile, including its efficacy, potency, and selectivity.

Key developmental milestones will include:

Target Identification and Validation: Determining the specific molecular targets through which the compound exerts its biological effects.

In Vitro and In Vivo Efficacy Studies: Assessing the compound's activity in relevant cell-based assays and animal models of disease.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

Leveraging modern drug discovery platforms, such as high-throughput screening and computational modeling, can help accelerate the preclinical development process. nih.gov

Exploration of Prodrug Strategies and Advanced Drug Delivery Systems for this compound

To enhance the therapeutic potential of this compound, prodrug strategies can be explored. The carboxylic acid group is a common handle for creating ester or amide prodrugs, which can improve properties such as solubility, stability, and bioavailability. nih.govnih.gov Upon administration, these prodrugs are designed to be converted to the active parent drug by enzymes in the body. ijpsonline.com

Potential Prodrug Approaches:

| Prodrug Type | Potential Advantage | Activation Mechanism |

| Ester Prodrug | Increased lipophilicity, enhanced membrane permeability | Hydrolysis by esterases |

| Amide Prodrug | Altered solubility and stability profiles | Hydrolysis by amidases |

Advanced drug delivery systems also offer a means to improve the therapeutic index of the compound. Encapsulating the drug in nanoparticles or liposomes could enable targeted delivery to specific tissues and controlled release over time, potentially reducing side effects and improving efficacy.

Design of Next-Generation Derivatives of this compound Based on Current Preclinical Findings

The design of next-generation derivatives will be guided by the initial preclinical data and structure-activity relationship (SAR) studies. The core structure of this compound offers several sites for chemical modification to optimize its pharmacological properties.

Potential Modification Sites:

Phenoxy Ring: Introduction of substituents on the aromatic ring can modulate the electronic properties and steric interactions with the target protein.

Morpholine Ring: Alterations to the morpholine moiety or its replacement with other heterocycles could influence the compound's solubility, metabolic stability, and target engagement.

Acetic Acid Side Chain: Modification of the carboxylic acid group, as discussed in the prodrug section, or altering the length of the linker could impact the compound's pharmacokinetic profile.

Potential for Collaborative Research and Interdisciplinary Approaches in the Ongoing Study of this compound

The advancement of research on this compound will be significantly enhanced through collaborative and interdisciplinary efforts. frontiersin.org The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields.

Examples of Interdisciplinary Collaborations:

Medicinal Chemists and Biologists: Chemists can synthesize novel analogs, which biologists can then test in biological assays to provide feedback for further design iterations.

Computational Scientists and Structural Biologists: Computational modeling can predict potential drug targets and binding modes, which can be validated through experimental techniques like X-ray crystallography.

Pharmacologists and Formulation Scientists: Pharmacologists can characterize the in vivo efficacy and safety of a compound, while formulation scientists can develop delivery systems to optimize its therapeutic performance.

Such collaborations, often spanning academia and industry, are crucial for translating a promising research compound into a potential therapeutic candidate. otavachemicals.comacs.org

Contribution of this compound Research to Fundamental Chemical Biology Knowledge

The study of this compound and its derivatives can contribute to our fundamental understanding of chemical biology. By serving as a chemical probe, this compound can be used to investigate specific biological pathways and protein functions.

The morpholine scaffold is a privileged structure in medicinal chemistry, and further investigation into its role in the biological activity of this compound can provide valuable insights for the design of other bioactive molecules. researchgate.net The synthesis and biological evaluation of new derivatives will expand the chemical space of pharmacologically active compounds and contribute to a deeper understanding of the principles governing molecular recognition and drug action.

Ultimately, research on novel compounds like this compound not only holds the potential for new therapeutic discoveries but also enriches the broader field of chemical science and its application to biology. nih.gov

Q & A

Q. What are the established synthetic routes for (4-Morpholin-4-ylmethyl-phenoxy)-acetic acid?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Coupling reactions between morpholine derivatives and α-haloacid chlorides, facilitated by transition metal catalysts (e.g., palladium or copper) under inert atmospheres .

- Dehydrochlorination of morpholine and chloroacetic acid, yielding intermediates that undergo cyclization .

- Alternative routes involve nucleophilic substitution of 4-(chloromethyl)phenoxyacetic acid with morpholine, optimized at elevated temperatures (80–100°C) in polar aprotic solvents like DMF .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns, IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₇NO₃, [M+H]⁺ = 236.1287) .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding bioactivity .

Q. What are the common chemical reactions of this compound?

The morpholine and acetic acid moieties enable diverse reactivity:

- Oxidation : KMnO₄ oxidizes the methylene group to a ketone or carboxylic acid derivative .

- Reduction : LiAlH₄ reduces ester or amide functionalities to alcohols/amines .

- Substitution : Nucleophilic displacement of the phenoxy group with thiols or amines under basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Catalyst tuning : Transition metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency; ligand selection (e.g., PPh₃) reduces side reactions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Workflow validation : Reproducibility studies under varied conditions (pH, temperature) identify critical parameters .

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Standardized assays : Re-evaluate bioactivity using consistent cell lines (e.g., HEK-293 for receptor binding) and controls .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substituents) to isolate structure-activity relationships (SAR) .

- Computational docking : Predict binding affinities to targets like COX-2 or bacterial enzymes to rationalize discrepancies .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Model ligand-receptor complexes (e.g., with morpholine-binding GPCRs) to assess stability and binding modes .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., acetic acid moiety for hydrogen bonding) .

- Pharmacophore modeling : Map key functional groups (morpholine, phenoxy) to prioritize synthetic targets .

Q. How to resolve stereochemical uncertainties in derivatives?

- Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose-based columns) .

- VCD spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configurations .

- Crystallographic data : Cross-validate with X-ray structures of analogous compounds (e.g., morpholinyl-phenylacetic acid derivatives) .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

- pH-dependent solubility : The acetic acid group confers pH-sensitive solubility (soluble in basic buffers, insoluble in acidic media). Studies using unbuffered solutions may conflict .

- Polymorphism : Crystalline vs. amorphous forms exhibit distinct dissolution rates, necessitating PXRD analysis for phase identification .

Q. How to reconcile divergent cytotoxicity results across cancer cell lines?

- Cell-specific uptake : Differences in membrane transporters (e.g., SLCs) affect intracellular concentrations .

- Metabolic stability : Hepatic microsome assays quantify degradation rates (e.g., CYP450-mediated oxidation), explaining variability in efficacy .

Methodological Recommendations

- Synthetic protocols : Include inert atmosphere (N₂/Ar) for metal-catalyzed steps to prevent oxidation .

- Bioactivity validation : Use orthogonal assays (e.g., SPR for binding, ELISA for enzymatic inhibition) to confirm mechanisms .

- Data reporting : Document reaction conditions (solvent purity, catalyst loading) and characterization metrics (NMR shifts, HRMS error) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products